Benzo[a]pyrene-4,5-dione
Overview
Description
Benzo[a]pyrene-4,5-dione is a derivative of Benzo[a]pyrene (BaP), a polycyclic aromatic hydrocarbon (PAH) primarily formed by burning of fossil fuels, wood, and other organic materials . BaP is a group I carcinogen that shows mutagenic and carcinogenic effects .
Synthesis Analysis
Benzo[a]pyrene-4,5-dione can be obtained from the oxidation of cis-4,5-dihydro-4,5-dihydroxybenzo[a]pyrene . The oxidation of benzo[a]pyrene can be controlled to produce a mixture of diones . One-electron oxidation of benzo[a]pyrene using tris(4-bromophenyl)aminium hexachloroantimonate as a one-electron oxidant produces a mixture of diones 2-4 .Molecular Structure Analysis
The molecular structure of Benzo[a]pyrene-4,5-dione has been characterized by high-field nuclear magnetic resonance techniques including 2-D COSY and selective nuclear Overhauser enhancement .Chemical Reactions Analysis
Benzo[a]pyrene-4,5-dione is formed through the oxidation of benzo[a]pyrene. The product distribution in this case was quite different from that obtained in the direct photooxidation . The direct photoxidation of benzo[a]pyrene gives a product distribution very similar to the TPP photosensitized oxygenation, suggesting singlet oxygen is involved in the former .Physical And Chemical Properties Analysis
Benzo[a]pyrene-4,5-dione is a derivative of Benzo[a]pyrene, which has a molecular weight of 252.3093 . It is heavier than air with a vapor density relative to air of 8.7 .Scientific Research Applications
Fluorinated Probes for Metabolic Activation Study : A novel fluorinated benzo[a]pyrene, 4,5-difluorobenzo[a]pyrene, was synthesized to investigate the involvement of the K-region in the further metabolic activation of benzo[a]pyrene metabolites (Agarwal et al., 1991).
Metabolite Analysis in Carcinogenesis : High-pressure liquid chromatography has been used to separate benzo[a]pyrene metabolites, including various diones, contributing to understanding their role in carcinogenic processes (Selkirk et al., 1974).
DNA Damage Study : Research has shown that B[a]P-7,8-dione, a metabolite of benzo[a]pyrene, induces oxidative DNA damage, which might contribute to the expression of carcinogenicity of benzo[a]pyrene in addition to DNA adduct formation (Ohnishi & Kawanishi, 2002).
Environmental Monitoring : The presence of B[a]P diones in air particulate matter has been studied, indicating their role in atmospheric pollution and potential health impacts (Koeber et al., 1999).
Genotoxicity and Detoxication : B[a]P-7,8-dione's genotoxic effects and its detoxication by sulfotransferases in human lung cells have been explored, highlighting its potential impact on lung cancer susceptibility (Zhang et al., 2012).
Metabolic Pathway Analysis : The metabolism of benzo[a]pyrene in various tissues, including the liver and lung, has been analyzed, identifying various metabolites such as B[a]P diones (Hundley & Freudenthal, 1977).
Safety And Hazards
Benzo[a]pyrene-4,5-dione, like other PAHs, is considered hazardous. Chronic exposure to mixtures of PAHs in air have resulted in a range of respiratory effects, ischemic heart disease, chronic dermatitis, depressed immune system, and cancer of the skin and lungs . It is also harmful to aquatic life with long-lasting effects .
Future Directions
properties
IUPAC Name |
benzo[a]pyrene-4,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10O2/c21-19-15-7-3-5-11-8-9-14-13-6-2-1-4-12(13)10-16(20(19)22)18(14)17(11)15/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLCJPUJUJMVQRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C3=C4C(=CC2=C1)C(=O)C(=O)C5=CC=CC(=C54)C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10195118 | |
Record name | Benzo(a)pyrene-4,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10195118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[a]pyrene-4,5-dione | |
CAS RN |
42286-46-4 | |
Record name | Benzo[a]pyrene-4,5-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42286-46-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzo(a)pyrene-4,5-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042286464 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzo(a)pyrene-4,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10195118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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